Omiganan Pentahydrochloride: A Synthetic Analogue of Indolicidin for Antimicrobial and Immunomodulatory Applications
Omiganan Pentahydrochloride: A Synthetic Analogue of Indolicidin for Antimicrobial and Immunomodulatory Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Omiganan pentahydrochloride, a synthetic cationic peptide, stands as a promising antimicrobial agent developed as an analogue of the naturally occurring bovine peptide, indolicidin. With a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, omiganan has garnered significant interest for its potential therapeutic applications, particularly in topical formulations for preventing catheter-related infections and treating skin conditions. This technical guide provides a comprehensive overview of omiganan, detailing its mechanism of action, antimicrobial efficacy, and immunomodulatory properties. The document includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development efforts in the field of antimicrobial peptides.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that may circumvent conventional resistance pathways. Omiganan pentahydrochloride (sequence: ILRWPWWPWRRK-amide) is a synthetic 12-amino-acid cationic peptide designed as an analogue of indolicidin, a tryptophan-rich AMP isolated from bovine neutrophils.[1] This guide explores the core scientific and technical aspects of omiganan, providing a valuable resource for researchers and professionals in drug development.
Mechanism of Action
Omiganan's primary antimicrobial activity stems from its ability to rapidly disrupt the integrity of microbial cell membranes. As a cationic peptide, it interacts electrostatically with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death.[2][3]
Beyond direct membrane disruption, omiganan has also been shown to inhibit essential intracellular processes. Studies on its parent compound, indolicidin, and on omiganan itself suggest a dose-dependent inhibition of macromolecular synthesis, including DNA, RNA, and proteins.[1][4] This multi-pronged mechanism of action contributes to its potent and rapid bactericidal and fungicidal effects.
Immunomodulatory Effects
In addition to its direct antimicrobial properties, omiganan exhibits immunomodulatory functions. It has been demonstrated to enhance interferon responses to endosomal Toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells.[5] Specifically, omiganan can amplify the TLR-mediated release of interferon-α (IFNα), with plasmacytoid dendritic cells identified as major contributors to this enhanced production.[5] This suggests a role for omiganan in modulating the innate immune response to pathogens.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of omiganan has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Omiganan Pentahydrochloride
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference(s) |
| Staphylococcus aureus | 390 | 16 | 16 | ≤ 32 | [6][7] |
| Coagulase-negative staphylococci | - | 4 | 4 | 1-8 | [6] |
| Enterococcus faecalis | - | 64 | 128 | - | [6] |
| Enterococcus faecium | - | 4 | 8 | - | [6] |
| Escherichia coli | 167 | 32 | - | ≤ 1024 | [6] |
| Klebsiella spp. (ESBL-positive) | - | 128 | - | - | [6] |
| Enterobacter spp. | - | 64 | 512 | - | [6] |
| Pseudomonas aeruginosa | - | 128 | 256 | - | [6] |
Table 2: Antifungal Activity of Omiganan Pentahydrochloride
| Fungal Species | Number of Isolates | MIC50 (µg/ml) | MIC90 (µg/ml) | MIC Range (µg/ml) | Reference(s) |
| Candida albicans | 106 | 32-64 | 32-128 | ≤ 256 | [8][9] |
| Candida glabrata | 22 | 128-256 | 256 | ≤ 256 | [8][9] |
| Candida parapsilosis | 11 | 128-256 | 256 | ≤ 256 | [8][9] |
| Candida tropicalis | 11 | 32-64 | 32-128 | ≤ 256 | [8][9] |
| Candida krusei | 10 | 32-64 | 32-128 | ≤ 256 | [8][9] |
| Aspergillus spp. | 10 | - | - | ≤ 1024 | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of omiganan and other antimicrobial peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of omiganan against a panel of microorganisms.
Materials:
-
Omiganan pentahydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Peptide Dilution: Perform serial twofold dilutions of omiganan in the appropriate broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 256 µg/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a growth control well (inoculum without peptide) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of omiganan that completely inhibits visible growth of the microorganism as detected by the unaided eye or a spectrophotometer.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
Objective: To assess the cytotoxic effect of omiganan on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HaCaT, HEK293)
-
Complete cell culture medium
-
Omiganan pentahydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of omiganan. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Hemolysis Assay
This assay determines the lytic activity of a compound against red blood cells.
Objective: To evaluate the hemolytic potential of omiganan.
Materials:
-
Freshly drawn red blood cells (RBCs) (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Omiganan pentahydrochloride
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Peptide Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with various concentrations of omiganan. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each omiganan concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations: Pathways and Workflows
Signaling Pathway: Omiganan's Enhancement of TLR-Mediated IFNα Release
The following diagram illustrates the proposed signaling pathway for the immunomodulatory effect of omiganan.
References
- 1. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenitscience.com [zenitscience.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. pure.uva.nl [pure.uva.nl]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Antimicrobial activity of omiganan pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. mdpi.com [mdpi.com]
